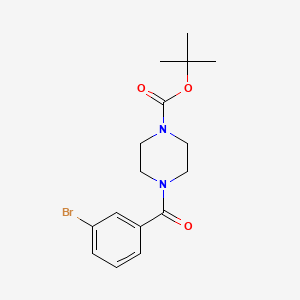

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZKJSVAQYIBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590808 | |

| Record name | tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890153-34-1 | |

| Record name | tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate generally involves two key steps:

- Step 1: Protection of piperazine nitrogen with a tert-butyl carbamate group (Boc protection) to form tert-butyl piperazine-1-carboxylate.

- Step 2: Acylation of the Boc-protected piperazine at the 4-position with 3-bromobenzoyl chloride or a suitable 3-bromobenzoyl precursor to introduce the 3-bromobenzoyl moiety.

This approach ensures selective functionalization and stability of the piperazine nitrogen during subsequent transformations.

Detailed Preparation Steps

Boc Protection of Piperazine

- Reagents: Piperazine and tert-butyl chloroformate (Boc2O).

- Conditions: The reaction is typically performed in anhydrous solvents such as dichloromethane or ethyl acetate, in the presence of a base like triethylamine to neutralize HCl formed.

- Mechanism: Nucleophilic attack of piperazine nitrogen on tert-butyl chloroformate leads to carbamate formation.

This step yields tert-butyl piperazine-1-carboxylate, a stable intermediate for further acylation.

Acylation with 3-Bromobenzoyl Derivative

- Reagents: 3-bromobenzoyl chloride or an activated 3-bromobenzoyl intermediate.

- Conditions: The Boc-protected piperazine is reacted with the acyl chloride under controlled temperature (often 0–5 °C initially, then room temperature) in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine to scavenge HCl.

- Solvent: Common solvents include dichloromethane or chloroform.

- Workup: The reaction mixture is quenched with water, extracted, dried, and purified by chromatography or recrystallization.

This step introduces the 3-bromobenzoyl group at the 4-position of the piperazine ring, yielding the target compound.

Alternative Synthetic Approaches

Photocatalytic Methods: Recent advances include photocatalytic synthesis of related tert-butyl piperazine carboxylates using acridine salt photocatalysts under light irradiation and oxidants, which offer safer and greener alternatives by avoiding heavy metals and harsh conditions.

Halogenation of Piperidine Derivatives: Bromination of tert-butyl 4-oxopiperidine-1-carboxylate with bromine in chloroform at low temperature, followed by further functionalization, has been reported for related brominated piperidine compounds. This method is less direct but can be adapted for related piperazine systems.

Purification and Characterization

- Purification: Typically involves silica gel column chromatography using eluents such as methylene chloride/ethyl acetate or hexanes/ethyl acetate mixtures, followed by recrystallization from appropriate solvents (e.g., ethyl acetate and n-hexane).

- Characterization: Confirmed by NMR (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. Typical MS peaks correspond to the molecular ion and isotopic pattern of bromine.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of tert-butyl carbamate (Boc) protection is critical to prevent unwanted side reactions on the piperazine nitrogen during acylation.

- The acylation step must be carefully controlled to avoid over-acylation or decomposition of sensitive groups.

- Photocatalytic methods represent a promising green chemistry approach to synthesize related tert-butyl piperazine carboxylates, though their direct application to 3-bromobenzoyl derivatives requires further exploration.

- Purification by chromatography and recrystallization is essential to obtain analytically pure material suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate is primarily explored for its potential in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the following applications:

- Antidepressant Activity : Preliminary studies indicate that this compound may influence serotonin levels, suggesting potential antidepressant properties. Research has shown that similar piperazine derivatives can enhance neurotransmitter activity, which is crucial in treating depression .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that piperazine derivatives can inhibit the growth of various cancer cells, including pancreatic and breast cancer lines . Further investigations are needed to elucidate the specific mechanisms of action.

- Protein Interaction Inhibition : this compound has been studied as an inhibitor of protein-protein interactions, which are critical in many disease processes. For instance, compounds with similar structures have been shown to disrupt interactions between oncogenic proteins .

Case Study 1: Antidepressant Potential

A study conducted on related piperazine compounds highlighted their ability to increase serotonin levels in animal models. The findings suggest that this compound may exhibit similar effects, warranting further research into its antidepressant potential.

Case Study 2: Anticancer Activity

In a screening assay against multiple human cancer cell lines, derivatives of piperazine were found to exhibit significant growth inhibition. This compound was included in the study, showing promising results in inhibiting the proliferation of pancreatic cancer cells. Further optimization of its structure could enhance its efficacy .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s biological effects by interacting with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Benzoyl Substituents

The position and nature of substituents on the benzoyl group significantly influence reactivity and biological activity. Key analogues include:

- Positional Isomerism : The 3-bromo derivative exhibits lower steric hindrance than its 4-bromo counterpart, facilitating nucleophilic aromatic substitution reactions .

- Electronic Effects : Chloro and bromo substituents (electron-withdrawing) increase electrophilicity, enhancing reactivity in amidation and coupling reactions compared to methoxy groups .

Piperazine Derivatives with Alternative Functional Groups

Replacing the benzoyl group with other functionalities alters physicochemical and biological properties:

Biological Activity

Tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate (TBBC) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₁BrN₂O₂

- Molecular Weight : 369.25 g/mol

- CAS Number : 890153-34-1

The structure of TBBC includes a piperazine ring, a bromobenzoyl moiety, and a tert-butyl carboxylate group, which are significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that TBBC may exhibit various biological activities, including:

- Antimicrobial Activity : TBBC has been investigated for its potential to inhibit the growth of bacteria and fungi. Similar compounds have shown effectiveness against Gram-positive bacteria, suggesting TBBC could have similar properties .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This is particularly relevant in cancer therapy, where enzyme inhibitors play a critical role in controlling tumor growth .

- Receptor Binding : TBBC may interact with various receptors, potentially influencing therapeutic outcomes in drug development. The presence of the bromobenzoyl group enhances its binding affinity to target sites .

The mechanism of action for TBBC involves its interaction with molecular targets such as enzymes or receptors:

- Enzyme Interaction : The piperazine ring can facilitate binding to active sites on enzymes, leading to inhibition of their activity. This modulation can affect downstream signaling pathways critical for cell proliferation and survival.

- Receptor Modulation : TBBC may bind to receptors involved in neurotransmission or other signaling pathways, altering their activity and potentially leading to therapeutic effects against various diseases .

Case Studies and Research Findings

-

Antimicrobial Properties :

- A study highlighted the antimicrobial effects of piperazine derivatives, noting that modifications can enhance activity against resistant strains of bacteria. While specific data on TBBC's activity is limited, its structural similarity suggests potential efficacy against pathogens such as Staphylococcus aureus .

- Inhibition of Protein Kinases :

- Pharmacokinetic Studies :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁BrN₂O₂ |

| Molecular Weight | 369.25 g/mol |

| CAS Number | 890153-34-1 |

| Antimicrobial Activity | Potential against Gram-positive bacteria |

| Enzyme Inhibition | Possible inhibitor of protein kinases |

| Pharmacokinetic Properties | Favorable absorption and distribution |

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving piperazine ring functionalization. A common approach involves coupling tert-butyl piperazine-1-carboxylate with a 3-bromobenzoyl chloride derivative under nucleophilic acyl substitution conditions. For example, in analogous syntheses (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate), refluxing in 1,4-dioxane with potassium carbonate as a base achieves yields of 80–88% . Critical variables include:

Q. How is this compound characterized structurally and chemically?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography: Piperazine derivatives (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) adopt linear or twisted conformations stabilized by C–H···O/N interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during derivatization of the 3-bromobenzoyl group?

Methodological Answer: Discrepancies in substitution vs. elimination pathways can arise due to steric hindrance or competing reactions. Key strategies include:

- Catalytic Optimization: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids replaces bromine with aryl/heteroaryl groups. Use of XPhos ligand and Na2CO3 in acetonitrile achieves 42–89% yields .

- Protection/Deprotection: The tert-butyl carbamate group is acid-labile (removable with HCl/dioxane) to expose free piperazine for further functionalization .

- Kinetic Control: Lower temperatures (e.g., 50°C) favor nucleophilic substitution over elimination in reactions with amines or thiols .

Q. How do intermolecular interactions in crystalline this compound derivatives affect their physicochemical properties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Packing Motifs: Piperazine derivatives form 2D zig-zag architectures via C–H···O/N hydrogen bonds .

- Torsional Flexibility: The 3-bromobenzoyl group introduces steric strain, reducing planarity (dihedral angles ~30–45° with the piperazine ring) .

- Hirshfeld Surface Analysis: Bromine participates in halogen bonding (C–Br···π interactions), influencing solubility and melting points .

Q. What biological screening methodologies are applicable for this compound derivatives?

Methodological Answer:

- Enzyme Inhibition: Derivatives are tested as kinase or prolyl hydroxylase inhibitors via fluorescence polarization assays. IC50 values correlate with substituent electronegativity (e.g., 3-bromo enhances binding to hydrophobic pockets) .

- Antimicrobial Activity: Disk diffusion assays against S. aureus or E. coli show moderate activity (MIC 16–32 µg/mL), attributed to membrane disruption by the lipophilic tert-butyl group .

Methodological Challenges and Solutions

Q. How are competing side reactions (e.g., tert-butyl deprotection) minimized during functionalization?

Methodological Answer:

Q. What computational tools predict the reactivity of the 3-bromobenzoyl group in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis sets models transition states for Suzuki-Miyaura coupling, identifying electron-deficient aryl boronic acids as optimal partners .

- Docking Studies: AutoDock Vina simulates binding of brominated derivatives to ATP-binding pockets in kinases, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.